Rebaudioside B
Overview
Description
Rebaudioside B is a steviol glycoside, a natural compound found in the leaves of the Stevia rebaudiana plant. It is one of several glycosides responsible for the sweet taste of stevia leaves. This compound is known for its intense sweetness, approximately 150 times sweeter than sucrose, and is non-caloric, making it a popular choice as a natural sweetener .
Mechanism of Action
Target of Action
Rebaudioside B, a steviol glycoside, is a minor constituent isolated from the leaves of Stevia rebaudiana Bertoni . It is known for its sweetening properties, being about 150 times sweeter than sucrose . The primary targets of this compound are the taste receptors in humans, specifically the sweet taste receptors . It has also been observed to affect the biofilm formation of Vibrio parahaemolyticus .
Mode of Action
This compound interacts with the sweet taste receptors on the tongue, triggering a response that is perceived as sweetness . In the case of Vibrio parahaemolyticus, it has been observed to significantly promote the biofilm formation while reducing the biomass of cells . The exact molecular interactions and changes resulting from this are still under investigation.
Biochemical Pathways
It is known that the perception of sweetness involves the activation of taste receptors and subsequent signal transduction pathways . In the case of Vibrio parahaemolyticus, the formation of biofilms is a complex process involving multiple genes and signaling pathways .
Pharmacokinetics
It is known that steviol glycosides, the class of compounds to which this compound belongs, are deglycosylated by intestinal microflora prior to the absorption of steviol and conjugation to steviol glucuronide . This suggests that this compound may undergo similar processes.
Result of Action
The primary result of this compound’s action is the perception of sweetness when it interacts with the taste receptors . In terms of its effects on Vibrio parahaemolyticus, it has been observed to increase biofilm production without changing or even reducing the biomass of target strains .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and efficacy of this compound. Furthermore, the presence of other compounds can also influence its action. For example, blending with different sweeteners is known to improve the sensory characteristics of Rebaudioside A , and similar effects may be observed with this compound.
Biochemical Analysis
Biochemical Properties
Rebaudioside B is one of the primary glycosides found in stevia plants, contributing to the overall sweetness of the plant . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to stimulate the release of glucagon-like peptide 1 (GLP-1) from intestinal cells, which plays a crucial role in regulating blood sugar levels .
Cellular Effects
This compound has been shown to have beneficial effects on beta cells exposed to lipotoxicity, potentially protecting against type 2 diabetes . It influences cell function by modulating various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it has been found to stimulate the release of GLP-1 from intestinal cells via bitter taste signaling pathways
Dosage Effects in Animal Models
Stevia extracts, which contain this compound, have been shown to have beneficial effects on metabolic syndrome in high-fat diet-induced diabetic rats .
Metabolic Pathways
This compound is involved in the metabolic pathways of the Stevia plant. It’s a product of the steviol glycoside biosynthesis pathway, which involves various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rebaudioside B can be synthesized through the catalytic hydrogenation of steviol glycosides. This process involves the use of palladium hydroxide (Pd(OH)₂) as a catalyst in a solvent mixture of ethanol and water at room temperature under hydrogen pressure . The structures of the resulting dihydro derivatives are characterized using nuclear magnetic resonance (NMR) spectral data .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the Stevia rebaudiana plant. The leaves are harvested, dried, and subjected to water or alcohol extraction to isolate the steviol glycosides. The extract is then purified using techniques such as crystallization, chromatography, and filtration to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Rebaudioside B undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Catalytic hydrogenation using Pd(OH)₂ reduces this compound to its dihydro derivatives.
Substitution: Glycosylation reactions can introduce additional sugar moieties to this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Palladium hydroxide (Pd(OH)₂) in ethanol-water mixture under hydrogen pressure.
Substitution: Glycosylation reactions often use glycosyl donors such as 1-deoxy-1-fluoro-D-glucose.
Major Products:
Oxidation: Various oxidized derivatives of this compound.
Reduction: Dihydro derivatives of this compound.
Substitution: Glycosylated derivatives with additional sugar moieties.
Scientific Research Applications
Rebaudioside B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of novel sweeteners.
Biology: Investigated for its potential effects on metabolic pathways and its role as a non-caloric sweetener.
Medicine: Explored for its potential benefits in managing diabetes and obesity due to its non-caloric nature.
Industry: Widely used in the food and beverage industry as a natural sweetener in various products.
Comparison with Similar Compounds
Rebaudioside B is part of a family of steviol glycosides, which include:
Stevioside: Approximately 110-270 times sweeter than sucrose.
Rebaudioside A: About 240 times sweeter than sucrose.
Rebaudioside C: 40-60 times sweeter than sucrose.
Rebaudioside D: 200-220 times sweeter than sucrose.
Uniqueness: this compound is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness profile and stability. It is less sweet than rebaudioside A and D but still significantly sweeter than sucrose .
Properties
IUPAC Name |
13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(49)50)21(37)6-10-38(16,15-37)56-33-30(55-32-28(48)26(46)23(43)18(13-40)52-32)29(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-48H,1,4-15H2,2-3H3,(H,49,50) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSKVOAJKLUMCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60O18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rebaudioside B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034949 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58543-17-2 | |
Record name | Rebaudioside B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034949 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
193 - 195 °C | |
Record name | Rebaudioside B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034949 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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